molecular formula C3H2ClN3O B1311181 1H-1,2,4-triazole-5-carbonyl chloride CAS No. 60469-67-2

1H-1,2,4-triazole-5-carbonyl chloride

Cat. No.: B1311181
CAS No.: 60469-67-2
M. Wt: 131.52 g/mol
InChI Key: UCGFODZIHGSXSZ-UHFFFAOYSA-N
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Description

1H-1,2,4-triazole-5-carbonyl chloride is a unique heterocyclic compound . It is part of the 1,2,4-triazole family, which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . The 1,2,4-triazole family operates as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . These methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its unique heterocyclic structure . The molecule is planar, and the C-N and N-N distances fall into a narrow range, consistent with its aromaticity .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of synthesizing novel 1,2,4-triazole derivatives . These reactions have shown promising results in the synthesis of novel compounds with potential pharmaceutical applications .

Scientific Research Applications

1. Therapeutic Applications

1H-1,2,4-triazoles are recognized for their vast range of biological activities. Their structural flexibility allows for various modifications, leading to potential applications in drug development for treating diseases. Specifically, these compounds have been investigated for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The research emphasizes the importance of developing new, more efficient synthesis methods for these triazoles that align with the principles of green chemistry and sustainability. This focus is critical for addressing emerging diseases and the increasing resistance of bacteria to existing drugs (Ferreira et al., 2013).

2. Material Science and Polymer Chemistry

1H-1,2,4-triazole and its derivatives are promising for developing proton-conducting fuel cell membranes. These materials enhance the basic characteristics of electrolyte membranes, such as film-forming ability, thermal stability, electrochemical stability, mechanical strength, and ionic conductivity. Specifically, they increase thermal stability up to 300–330 °C, expand the electrochemical stability region to 3–4 V, and provide high ionic conductivity under anhydrous conditions at temperatures above 100 °C. These improvements facilitate the processing and formation of membrane films, demonstrating the uniqueness and promise of these compounds in heat-resistant, electrochemically stable, and mechanically strong proton-conducting membranes (Prozorova & Pozdnyakov, 2023).

3. Corrosion Inhibition

1H-1,2,4-triazole derivatives have been extensively studied as corrosion inhibitors for metal surfaces. Specifically, the 1,4-disubstituted 1,2,3-triazole derivatives prepared under copper-catalyzed azide-alkyne cycloaddition reactions have shown high efficiency as corrosion inhibitors. They are notable for being easily prepared, non-toxic, environmentally friendly, and stable under acidic conditions. These compounds are instrumental in protecting metals like steel, copper, iron, and aluminum in various aggressive media (Hrimla et al., 2021).

4. Drug Discovery and Pharmaceutical Applications

1H-1,2,4-triazole scaffolds are a cornerstone in pharmaceuticals and biologically important compounds. They are critical in drug-discovery studies against various diseases, including cancer and microbial infections. These scaffolds are actively researched for synthesizing new drug candidates, highlighting their significant role in medicinal chemistry and the development of new therapeutics (Nasri et al., 2021).

Future Directions

The future directions for research on 1H-1,2,4-triazole-5-carbonyl chloride and its derivatives could involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Biochemical Analysis

Biochemical Properties

1H-1,2,4-Triazole-5-carbonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to bind to the iron in the heme moiety of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The carbonyl group in this compound can form hydrogen bonds, enhancing its interaction with active sites of enzymes . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain enzymes involved in cell signaling, leading to altered gene expression and changes in cellular metabolism . These effects can result in changes in cell growth, differentiation, and apoptosis, depending on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The nitrogen atoms in the 1,2,4-triazole ring can form coordination bonds with metal ions in enzymes, such as the iron in cytochrome P450 . This binding can inhibit the enzyme’s activity by blocking the active site or altering its conformation. Additionally, the carbonyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the interaction . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and enzyme activity. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in altered cellular metabolism and reduced cell viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects, such as reduced fertility and developmental toxicity, have been observed at high doses . These effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can affect metabolic flux and alter the levels of metabolites in the cell. The compound’s metabolism can also lead to the formation of byproducts that may have additional biological activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues can influence its biological activity and the overall response of the organism to the compound .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration . The localization of this compound within the cell can also influence its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

1H-1,2,4-triazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O/c4-2(8)3-5-1-6-7-3/h1H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGFODZIHGSXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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